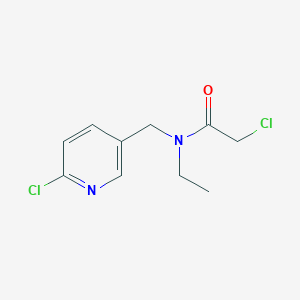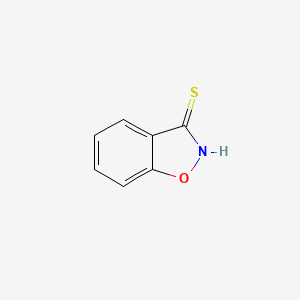
1,2-Benzoxazole-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzoxazole-3(2H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,2-Benzoxazole-3(2H)-thione typically involves the cyclization of o-aminothiophenol with carbon disulfide or thiocarbonyl compounds. One common method includes the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the desired thione compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,2-Benzoxazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazoles.
Scientific Research Applications
1,2-Benzoxazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,2-Benzoxazole-3(2H)-thione involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
1,2-Benzoxazole-3(2H)-thione can be compared with other benzoxazole derivatives, such as:
1,2-Benzoxazole-3(2H)-one: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom. It exhibits different chemical reactivity and biological activities.
3-Chloro-1,2-benzoxazole:
1,2-Benzisoxazole-3-carboxylic acid: This compound contains a carboxylic acid group, making it more polar and suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activities compared to its oxygen or chlorine-containing counterparts.
Properties
CAS No. |
69528-56-9 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1,2-benzoxazole-3-thione |
InChI |
InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10) |
InChI Key |
VZDBJMCLRLLCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
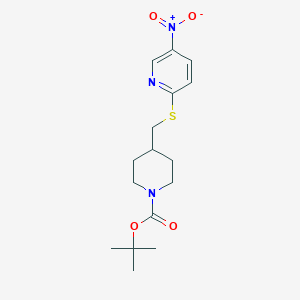
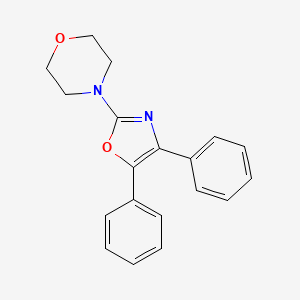
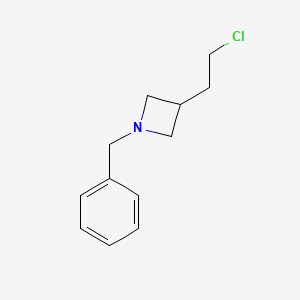
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)

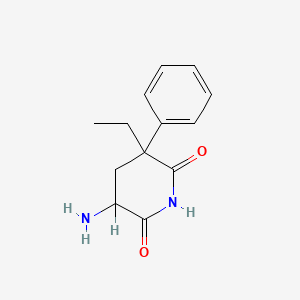
![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



